molecular formula InN B1203082 氮化铟 CAS No. 25617-98-5

氮化铟

货号 B1203082
CAS 编号: 25617-98-5
分子量: 128.82 g/mol
InChI 键: NWAIGJYBQQYSPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis

The synthesis of InN has been explored through various methods. The ammonolysis of indium oxide at temperatures between 600–730°C results in the formation of indium nitride micro- and nanostructures, indicating a vapor-solid transport mechanism plays a role in the transformation of morphologies (Schwenzer et al., 2004). Additionally, the in situ nitriding of indium oxide in ammonia flux has been employed to synthesize InN nanowires in bulk quantities, highlighting a scalable approach to producing high-purity InN materials (Luo et al., 2005).

Molecular Structure Analysis

The molecular structure of InN has been extensively studied, revealing various stable phases including wurtzite, zinc blende, and rock salt structures. Theoretical predictions suggest the existence of a graphene-like planar structure for InN, showcasing its mechanical, dynamical, and thermal stabilities, as well as its suitability for optoelectronic applications due to its direct band gap (Penga et al., 2017).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of InN, such as the ammonolysis of indium oxide and the nitriding of indium oxide powder in ammonia flux, are crucial for determining its properties. These processes facilitate the formation of different morphologies of InN, from nanoparticles to nanowires and hollow microtubes, each possessing the wurtzite structure and showcasing InN's adaptability for various applications (Schwenzer et al., 2004; Luo et al., 2005).

Physical Properties Analysis

InN exhibits a range of physical properties including high electron mobility, which is essential for its application in high-speed electronic devices. The computed electron mobility in InN at temperatures of 300 and 500 K, taking into account scattering mechanisms, provides insights into its potential for electronic applications (Nag, 2004).

Chemical Properties Analysis

The chemical stability of InN, demonstrated through photoelectrochemical characterization, indicates its potential for water photo-oxidation applications. The bandgap energies and photoresponses of InN in aqueous solutions showcase its n-type semiconductor nature and suitability for photoelectrochemical applications (Lindgren et al., 2002).

科学研究应用

  1. 电子衍射研究和半导体生长:InN 用于与半导体表面的结构和形态相关的研究,特别是在电子产额和表面形态的背景下。这对于半导体技术中的应用具有影响 (Hafez, 2008).

  2. 太赫兹辐射发射:InN 是太赫兹频率电磁辐射的强源,在时域太赫兹光谱和成像系统中有用。这使其有利于需要高频电磁波的应用 (Wilke, Ding & Shubina, 2012).

  3. 离子选择性传感器:InN 作为离子选择性电极 (ISE) 用于水溶液中阴离子浓度测量的应用已得到证实。它的选择性和响应时间使其适用于化学传感应用 (Lu, Huang, Yeh, Chen & Gwo, 2007).

  4. 光电应用:InN 用于光电应用(包括太阳能电池和 LED)的量子点合成。其高电子迁移率使其成为晶体管的有希望的候选者 (Ahmad, Aslam, Mustafa, Jamil & Ahmad, 2018).

  5. 柔性薄膜晶体管:InN 已用于开发高性能薄膜晶体管 (TFT),特别是在聚酰亚胺薄膜等柔性基材上,突出了其在柔性电子学中的潜力 (Lye, Kobayashi, Ueno, Ohta & Fujioka, 2016).

  6. 光电化学水分解:InN 因其窄带隙特性而被研究其在光电化学水分解中的潜力,有助于太阳能的利用 (Liu, Ma, Chen, Li, Lin, Liu, Zhao & Chu, 2018).

属性

IUPAC Name

azanylidyneindigane
Source PubChem
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InChI

InChI=1S/In.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAIGJYBQQYSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[In]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

InN
Record name Indium nitride
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DSSTOX Substance ID

DTXSID7067112
Record name Indium nitride (InN)
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Molecular Weight

128.825 g/mol
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Physical Description

Solid; [Merck Index] Grey powder; [MSDSonline]
Record name Indium nitride
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Product Name

Indium nitride

CAS RN

25617-98-5
Record name Indium nitride
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Record name Indium nitride
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Record name Indium nitride (InN)
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Record name Indium nitride (InN)
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Citations

For This Compound
7,240
Citations
AG Bhuiyan, A Hashimoto, A Yamamoto - Journal of applied physics, 2003 - pubs.aip.org
During the last few years the interest in the indium nitride (InN) semiconductor has been remarkable. There have been significant improvements in the growth of InN films. High quality …
Number of citations: 069 pubs.aip.org
TL Tansley, CP Foley - Journal of Applied Physics, 1986 - pubs.aip.org
Room‐temperature optical absorption data in the 1.5–2.5‐eV range are reported for indium nitride thin films prepared by reactive radio‐frequency sputtering. The fundamental …
Number of citations: 900 pubs.aip.org
S Krukowski, A Witek, J Adamczyk, J Jun… - Journal of Physics and …, 1998 - Elsevier
Indium nitride single crystals, grown by the nitrogen microwave plasma method have been used in the determination of thermal properties of InN. Specific heat of InN was measured in …
Number of citations: 145 www.sciencedirect.com
SK O'Leary, BE Foutz, MS Shur, UV Bhapkar… - Journal of Applied …, 1998 - pubs.aip.org
… It is found that indium nitride exhibits an extremely high peak … that the saturation drift velocity of indium nitride, 2.5107 cm/s, … the transport characteristics of indium nitride are superior to …
Number of citations: 388 pubs.aip.org
TD Veal, CF McConville, WJ Schaff - 2011 - books.google.com
… , Indium Nitride and Related Alloys provides a clear and comprehensive summary of the present state of knowledge in indium nitride … -matched substrate, indium nitride remains perhaps …
Number of citations: 100 books.google.com
B Pécz, G Nicotra, F Giannazzo, R Yakimova… - Advanced …, 2021 - Wiley Online Library
The properties of 2D InN are predicted to substantially differ from the bulk crystal. The predicted appealing properties relate to strong in‐ and out‐of‐plane excitons, high electron mobility…
Number of citations: 48 onlinelibrary.wiley.com
S Ruffenach, M Moret, O Briot, B Gil - physica status solidi (a), 2010 - Wiley Online Library
… the use of CBrCl 3 during indium nitride growth allows to enhance the lateral growth rate, being therefore a promising way to improve the double-step growth process of indium nitride. …
Number of citations: 74 onlinelibrary.wiley.com
CP Foley, TL Tansley - Physical Review B, 1986 - APS
… function have been calculated for indium nitride by a pseudopotentialmethod. Comparison with … the series by presenting the results of a pseudopotential calculation for indium nitride. …
Number of citations: 142 journals.aps.org
SK O'Leary, BE Foutz, MS Shur, LF Eastman - Applied physics letters, 2006 - pubs.aip.org
… bulk wurtzite indium nitride. We find that the optimal cutoff frequency for an ideal indium-nitride-… We thus suggest that indium nitride offers great promise for future high-speed device …
Number of citations: 109 pubs.aip.org
TL Tansley, CP Foley - Electronics Letters, 1984 - IET
… sputtered polycrystalline films of indium nitride are presented. … Indium nitride is a hexagonal III-V compound semiconductor … polycrystalline samples of indium nitride with two orders of …
Number of citations: 179 digital-library.theiet.org

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